molecular formula C14H15N3O B8788136 4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 864263-70-7

4-(Aminomethyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B8788136
Key on ui cas rn: 864263-70-7
M. Wt: 241.29 g/mol
InChI Key: REXJXFNSSMMTOO-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Use the General Procedure 6-2, using 2-(aminomethyl)pyridine (181 mg, 0.172 mL, 1.67 mmol) and 4-(tert-butoxycarbonylamino-methyl)-benzoic acid (420 mg, 1.67 mmol) to give the title compound as a solid (427 mg, 100%). MS (ES+) m/z: 242 (M+H)+.
Quantity
0.172 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.C(OC([NH:16][CH2:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](O)=[O:23])=[CH:20][CH:19]=1)=O)(C)(C)C>>[NH2:16][CH2:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:1][CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)=[O:23])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.172 mL
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C(=O)NCC2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 427 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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